1-Benzyl-3-butylimidazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-butylimidazolium tetrafluoroborate is an ionic liquid with the molecular formula C14H19BF4N2. It is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents . These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-butylimidazolium tetrafluoroborate can be synthesized through a multi-step process. The initial step involves the alkylation of imidazole with butyl bromide to form 1-butylimidazole. This intermediate is then reacted with benzyl chloride to produce 1-benzyl-3-butylimidazole. Finally, the resulting compound is treated with tetrafluoroboric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high purity and yield. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-butylimidazolium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The imidazolium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce various substituted imidazolium derivatives .
Scientific Research Applications
1-Benzyl-3-butylimidazolium tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Benzyl-3-butylimidazolium tetrafluoroborate exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The imidazolium ring can interact with various biomolecules, influencing their stability and activity. The tetrafluoroborate anion plays a role in maintaining the overall charge balance and enhancing solubility .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Benzyl-3-methylimidazolium tetrafluoroborate
- 1-Hexyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Benzyl-3-butylimidazolium tetrafluoroborate is unique due to its specific alkyl and benzyl substituents, which confer distinct solubility and stability properties compared to its analogs. For instance, 1-Butyl-3-methylimidazolium tetrafluoroborate has a shorter alkyl chain, affecting its viscosity and thermal stability .
Properties
CAS No. |
642443-67-2 |
---|---|
Molecular Formula |
C14H19BF4N2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
1-benzyl-3-butylimidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C14H19N2.BF4/c1-2-3-9-15-10-11-16(13-15)12-14-7-5-4-6-8-14;2-1(3,4)5/h4-8,10-11,13H,2-3,9,12H2,1H3;/q+1;-1 |
InChI Key |
FMMPGJVNQICEFB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C=C[N+](=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.